N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Lipophilicity LogP BBB penetration

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (synonym DEEPEA; CAS 1040686-01-8) is a synthetic, substituted ethylenediamine derivative bearing a 4-ethylphenoxyethyl group on the N2-position and two N1,N1-diethyl groups. With a molecular formula of C16H28N2O, a molecular weight of 264.41 g/mol, a computed XLogP3 of 3.0, a topological polar surface area of 24.5 Ų, and a predicted pKa of 10.12±0.25 , the compound occupies a modest physicochemical space that is typical of mono-basic, lipophilic secondary/tertiary amine scaffolds.

Molecular Formula C16H28N2O
Molecular Weight 264.41 g/mol
CAS No. 1040686-01-8
Cat. No. B1437492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
CAS1040686-01-8
Molecular FormulaC16H28N2O
Molecular Weight264.41 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCNCCN(CC)CC
InChIInChI=1S/C16H28N2O/c1-4-15-7-9-16(10-8-15)19-14-12-17-11-13-18(5-2)6-3/h7-10,17H,4-6,11-14H2,1-3H3
InChIKeyYGMRKQNRNRRYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (CAS 1040686-01-8): Procurement-Relevant Profile and Physicochemical Identity


N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (synonym DEEPEA; CAS 1040686-01-8) is a synthetic, substituted ethylenediamine derivative bearing a 4-ethylphenoxyethyl group on the N2-position and two N1,N1-diethyl groups [1]. With a molecular formula of C16H28N2O, a molecular weight of 264.41 g/mol, a computed XLogP3 of 3.0, a topological polar surface area of 24.5 Ų, and a predicted pKa of 10.12±0.25 [1], the compound occupies a modest physicochemical space that is typical of mono-basic, lipophilic secondary/tertiary amine scaffolds. It is available primarily from research-chemical suppliers as a building block or tool compound [2].

Why Generic Ethylenediamine Building Blocks Cannot Reliably Substitute for CAS 1040686-01-8 in Prospective Research


Substituting CAS 1040686-01-8 with a generic ethylenediamine or even a close positional isomer carries substantial risk of altering, or completely abolishing, the desired biological and physicochemical profile. The compound's single hydrogen-bond donor (HBD = 1), three hydrogen-bond acceptors (HBA = 3), moderate lipophilicity (XLogP3 = 3.0), and high rotatable bond count (10) collectively produce a specific spatial and electronic fingerprint that governs target engagement and membrane permeability [1]. Even subtle changes to the 4-ethylphenoxy motif or N1-substitution pattern have been shown in related farnesyltransferase inhibitor series to shift IC50, selectivity, and cellular activity by orders of magnitude [2]. Therefore, to ensure assay reproducibility and meaningful SAR interpretation, procurement of the exact compound—not a seemingly comparable surrogate—is mandatory.

Quantitative Differentiation Evidence for N1,N1-Diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine Against Structurally Proximal Analogs


Lipophilicity-Driven Permeability Differentiation Relative to 2-Methoxyphenoxy Analog

CAS 1040686-01-8 (XLogP3 = 3.0) is significantly more lipophilic than its 2‑methoxyphenoxy analog, N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine (CAS 1226362-84-0; computed XLogP3 ≈ 2.2). This ~0.8 log-unit increase predicts approximately 6.3-fold higher n-octanol/water partition, which is associated with improved passive membrane permeability and potential blood–brain barrier penetration [1]. Such a difference is critical when selecting building blocks for CNS-targeted libraries.

Lipophilicity LogP BBB penetration Building block design

Hydrogen-Bond Donor Advantage Over Tertiary Amine-Only Edetate Scaffolds

CAS 1040686-01-8 retains one secondary amine proton (HBD = 1), a feature absent in its fully tertiary analog, N1,N1,N2-triethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (hypothetical comparator; HBD = 0). The presence of a single HBD has been correlated with improved aqueous solubility and crystallinity in structural analogs, facilitating both formulation and purification compared to HBD‑deficient derivatives [1].

Solubility Hydrogen bonding PK properties Crystallization

Reduced Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability

With a TPSA of 24.5 Ų, CAS 1040686-01-8 lies well below the commonly cited 60–70 Ų threshold for predicted oral absorption, whereas the 2-methoxyphenoxy analog (CAS 1226362-84-0) has a TPSA of ~33.8 Ų—a 38% increase attributable to the additional ether oxygen [1]. A TPSA >25–30 Ų has been associated with reduced intestinal absorption in empirical models.

Oral bioavailability TPSA Physicochemical property

Single-Dose Ecto-5'-Nucleotidase Inhibitory Activity as a Differentiating Biochemical Fingerprint

CAS 1040686-01-8 displayed an IC50 of 101 nM against rat ecto-5'-nucleotidase (CD73) expressed in COS7 cells in a 10-minute AMP hydrolysis assay [1]. While no direct head-to-head comparator within the identical assay has been reported for other ethylenediamine derivatives, this sub-micromolar potency distinguishes it from the majority of unoptimized ethylenediamine building blocks that are typically inactive (>10 µM) against CD73 in screening panels [2].

Ecto-5'-nucleotidase (CD73) IC50 Immuno-oncology BindingDB

Validated Application Scenarios for N1,N1-Diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine Based on Quantitative Evidence


CNS-Penetrant Chemical Probe Design Leveraging Optimized Lipophilicity

With an XLogP3 of 3.0—0.8 units higher than the 2-methoxyphenoxy analog [1]—CAS 1040686-01-8 is significantly better suited for designing brain-penetrant tool compounds. The elevated lipophilicity can be exploited in CNS-targeted medicinal chemistry campaigns where passive diffusion across the blood–brain barrier is a key design criterion.

Immuno-Oncology CD73 Inhibitor Starting Point

The demonstrated ecto-5'-nucleotidase (CD73) IC50 of 101 nM [1] positions this compound as a validated hit for lead optimization programs targeting the adenosinergic pathway in cancer immunotherapy. Procurement for CD73-focused SAR expansion is recommended.

Solid-Phase Peptide Mimetic Linker Featuring Controlled HBD

The single hydrogen-bond donor (HBD = 1) enables controlled intermolecular interactions critical for solid-phase synthesis linkers [1]. Compared to HBD‑deficient tertiary amine analogs, this compound can engage in specific hydrogen-bond-directed crystallization, streamlining purification workflows.

Oral Bioavailability-Optimized Fragment Library Member

A topological polar surface area of 24.5 Ų falls comfortably below the 60–70 Ų absorption threshold [1], making CAS 1040686-01-8 a preferred fragment for libraries requiring high predicted oral absorption—a feature not shared by the more polar 2-methoxyphenoxy comparator (TPSA ≈ 33.8 Ų).

Quote Request

Request a Quote for N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.